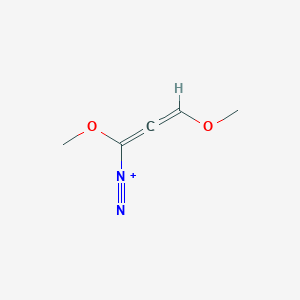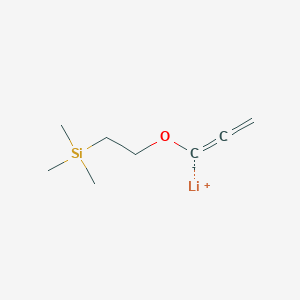
lithium;trimethyl(2-propa-1,2-dienoxyethyl)silane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Lithium;trimethyl(2-propa-1,2-dienoxyethyl)silane is a specialized organosilicon compound It is characterized by the presence of a lithium atom, a trimethylsilyl group, and a propa-1,2-dienoxyethyl moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of lithium;trimethyl(2-propa-1,2-dienoxyethyl)silane typically involves the reaction of trimethylsilyl chloride with propa-1,2-dienol in the presence of a base such as lithium hydride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the silane group. The general reaction scheme is as follows:
Trimethylsilyl chloride+Propa-1,2-dienolLiHthis compound
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as distillation and chromatography are employed to obtain high-purity products.
Análisis De Reacciones Químicas
Types of Reactions
Lithium;trimethyl(2-propa-1,2-dienoxyethyl)silane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding silanols or siloxanes.
Reduction: It can be reduced to form simpler silanes.
Substitution: The trimethylsilyl group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or ozone are commonly used under mild conditions.
Reduction: Lithium aluminum hydride or sodium borohydride are typical reducing agents.
Substitution: Halogenating agents like bromine or chlorine can facilitate substitution reactions.
Major Products
Oxidation: Silanols or siloxanes.
Reduction: Simpler silanes.
Substitution: Various substituted silanes depending on the reagents used.
Aplicaciones Científicas De Investigación
Lithium;trimethyl(2-propa-1,2-dienoxyethyl)silane has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of carbon-silicon bonds.
Medicine: Investigated for its role in drug delivery systems due to its stability and reactivity.
Industry: Utilized in the production of advanced materials, including polymers and coatings.
Mecanismo De Acción
The mechanism of action of lithium;trimethyl(2-propa-1,2-dienoxyethyl)silane involves its ability to form stable carbon-silicon bonds. The lithium atom acts as a nucleophile, facilitating various chemical transformations. The trimethylsilyl group provides steric protection, enhancing the compound’s stability and reactivity.
Comparación Con Compuestos Similares
Similar Compounds
- Trimethylsilylacetylene
- Propargyloxytrimethylsilane
- Ethynyltrimethylsilane
Uniqueness
Lithium;trimethyl(2-propa-1,2-dienoxyethyl)silane is unique due to the presence of both a lithium atom and a propa-1,2-dienoxyethyl group. This combination imparts distinct reactivity and stability, making it valuable for specific applications in organic synthesis and material science.
Propiedades
Número CAS |
852210-46-9 |
|---|---|
Fórmula molecular |
C8H15LiOSi |
Peso molecular |
162.3 g/mol |
Nombre IUPAC |
lithium;trimethyl(2-propa-1,2-dienoxyethyl)silane |
InChI |
InChI=1S/C8H15OSi.Li/c1-5-6-9-7-8-10(2,3)4;/h1,7-8H2,2-4H3;/q-1;+1 |
Clave InChI |
VZVWBPYWCIYFTF-UHFFFAOYSA-N |
SMILES canónico |
[Li+].C[Si](C)(C)CCO[C-]=C=C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Diethyl [2-(2-methoxyphenyl)-2-oxoethyl]phosphonate](/img/structure/B14180786.png)
![3-{[2-(Methylsulfanyl)ethyl]amino}-1-phenylbut-2-EN-1-one](/img/structure/B14180787.png)
![1-[(Prop-2-en-1-yl)sulfanyl]pyrrolidine-2,5-dione](/img/structure/B14180793.png)
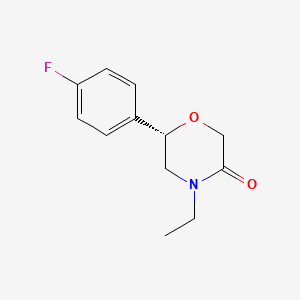
![1-(2-Methylpropane-2-sulfonyl)-1-azaspiro[2.11]tetradecane](/img/structure/B14180796.png)
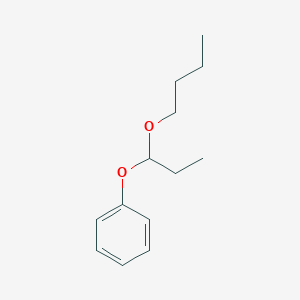
![N-[4-(2-Chlorophenyl)piperidin-4-yl]acetamide](/img/structure/B14180806.png)
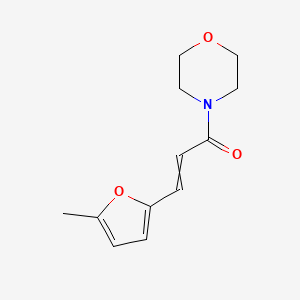
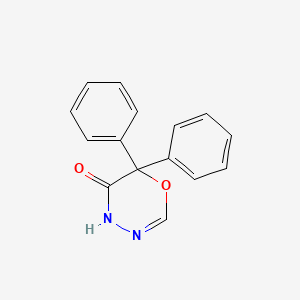
![4-[4-(4-Aminophenoxy)phenoxy]-3-(trifluoromethyl)aniline](/img/structure/B14180841.png)
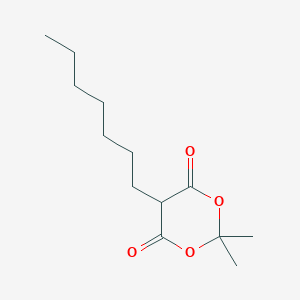
![Diphenyl[7-(triethoxysilyl)heptyl]phosphane](/img/structure/B14180849.png)
